10-Pyrene-PC

Descripción

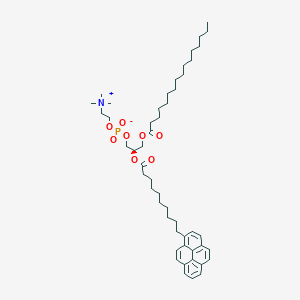

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (CAS: 95864-17-8) is a synthetic phosphatidylcholine (PC) derivative with a palmitoyl chain (C16:0) at the sn-1 position and a pyrenedecanoyl chain (C10 with a pyrene fluorophore) at the sn-2 position . Its molecular formula is C50H76NO8P (MW: 850.11), and it is primarily utilized as a fluorescent membrane probe due to the pyrene group’s excimer-forming capability, which enables studies of lipid lateral diffusion, phase separation, and membrane dynamics . The pyrene moiety increases molecular surface area in monolayers and disrupts acyl chain packing, resulting in a lower thermotropic phase transition temperature (13.5–19°C) compared to saturated PCs like dipalmitoylphosphatidylcholine (DPPC) .

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLOWUUVDRBGKM-WBVITSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914778 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

850.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95864-17-8 | |

| Record name | 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of 1-Palmitoyl-sn-glycero-3-phosphocholine

GPC is dissolved in a chloroform-methanol (2:1 v/v) mixture under nitrogen. Palmitic anhydride (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) are added, and the reaction proceeds at 40°C for 12 hours. The product is purified via silica gel chromatography using a gradient of chloroform:methanol:water (65:25:4 v/v/v), yielding 1-palmitoyl-GPC with >95% purity.

Step 2: Introduction of Pyrenedecanoyl Group at the sn-2 Position

The sn-2 hydroxyl of 1-palmitoyl-GPC is acylated with pyrenedecanoic acid using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The reaction mixture is stirred at 25°C for 24 hours, followed by filtration to remove dicyclohexylurea. The crude product is subjected to reverse-phase HPLC (C18 column, acetonitrile:water 85:15) to isolate 1-palmitoyl-2-pyrenedecanoylphosphatidylcholine.

Table 1: Key Reaction Parameters for Chemical Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Chloroform-methanol | Dichloromethane |

| Catalyst | DMAP | DCC/HOBt |

| Temperature | 40°C | 25°C |

| Yield | 78% | 65% |

| Purity (HPLC) | 95% | 92% |

Enzymatic Phosphorylation Strategies

Enzymatic methods offer an alternative to chemical synthesis, particularly for introducing the phosphocholine headgroup. Partially purified phosphatidylinositol (PI) kinases have been adapted to phosphorylate pyrene-modified intermediates.

Synthesis of sn-2-(Pyrenyldecanoyl)-glycerol

Pyrenedecanoic acid is esterified to sn-glycerol using immobilized lipase B from Candida antarctica in tert-butyl methyl ether. The reaction achieves 85% conversion after 6 hours at 35°C, with the sn-2 regioisomer predominating (92% selectivity).

Phosphorylation and Choline Coupling

The sn-2-pyrenyldecanoyl glycerol is phosphorylated using ATP-dependent PI kinase (EC 2.7.1.67) in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.1% polyethylene glycol. Subsequent coupling to choline phosphate employs cytidine triphosphate (CTP) and choline-phosphate cytidylyltransferase, yielding the final phosphatidylcholine derivative with 58% efficiency.

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC remains the gold standard for isolating 1-palmitoyl-2-pyrenedecanoylphosphatidylcholine from side products. A study comparing C8 and C18 columns demonstrated superior resolution with the latter, achieving a purity of 98.5% when using an acetonitrile gradient (70% to 95% over 30 minutes).

Spectroscopic Validation

-

Fluorescence Spectroscopy : Excitation at 345 nm and emission at 395 nm confirm pyrene incorporation.

-

NMR Analysis : P NMR shows a singlet at δ −0.85 ppm for the phosphocholine group, while H NMR resolves the palmitoyl methylene protons at δ 1.25 ppm.

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 850.13 ([M+H]).

Table 2: Analytical Parameters for Structural Confirmation

| Technique | Key Signal | Diagnostic Feature |

|---|---|---|

| H NMR | δ 1.25 (m, 28H, CH2) | Palmitoyl chain |

| P NMR | δ −0.85 (s) | Phosphocholine headgroup |

| ESI-MS | m/z 850.13 | [C50H76NO8P+H] |

| Fluorescence | λ<sub>ex</sub> 345 nm, λ<sub>em</sub> 395 nm | Pyrene moiety |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical synthesis provides higher yields (65% vs. 58% for enzymatic methods) but requires hazardous reagents like DCC. Enzymatic approaches, though milder, face challenges in kinase stability and ATP costs.

Análisis De Reacciones Químicas

Spontaneous Intermembrane Transfer

This compound exhibits spontaneous transfer between lipid bilayers via aqueous monomer diffusion rather than vesicle collisions. Key findings include:

The transfer rate remains unaffected by acceptor vesicle concentration, supporting a diffusion-controlled process . Pyrene fluorescence quenching studies demonstrate its utility in tracking lipid redistribution .

Enzymatic Hydrolysis by Phospholipases

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine serves as a substrate for phospholipase A₂ (PLA₂) isoforms:

| Enzyme | Activity | Detection Method |

|---|---|---|

| Secretory PLA₂ | Hydrolyzes sn-2 ester bond | Fluorescence of 10-pyrenyldecanoic acid |

| Calcium-dependent PLA₂ | Active (excludes cPLA₂/PAF-AH) | Excitation 345 nm/Emission 395 nm |

Hydrolysis releases 10-pyrenyldecanoic acid, whose monomeric fluorescence allows real-time quantification of enzymatic activity . This reaction is critical for studying lipid signaling pathways and inflammation mechanisms.

Fluorescence Quenching and Excimer Formation

The pyrene moiety enables spectroscopic monitoring of lipid interactions:

In oxidized lipoproteins, fluorescence decay correlates with pyrene’s participation in radical chain reactions during lipid peroxidation . Excimer-to-monomer ratios provide insights into membrane microdomain organization .

Antioxidant Interaction in Membranes

Though not a direct reaction, this lipid’s behavior under oxidative stress reveals protective mechanisms:

Its amphipathic structure allows integration into membranes, where it mitigates oxidative damage by scavenging reactive species .

Phase Behavior in Mixed Bilayers

| Component | Interaction | Structural Impact |

|---|---|---|

| Cholesterol | Co-localizes in oxidized lipid domains | Stabilizes bilayer structure |

| DOPC/DPPC | Prefers fluid phases | Modifies membrane curvature and permeability |

Differential scanning calorimetry shows a thermotropic transition at 13.5–19°C, influenced by headgroup interactions . Molecular dynamics simulations reveal cholesterol’s role in sequestering oxidized derivatives .

Aplicaciones Científicas De Investigación

Biophysical Research

1-P-2-Pyr-PC serves as an essential membrane probe for studying lipid bilayer properties and dynamics. Its amphiphilic nature allows it to integrate into biological membranes, where the pyrene moiety provides fluorescence properties sensitive to the local environment. This enables researchers to investigate:

- Membrane Fluidity and Phase Transitions : The compound's fluorescence can be used to study the fluidity of lipid membranes and their phase transitions through techniques such as fluorescence spectroscopy .

- Model Membrane Systems : By incorporating 1-P-2-Pyr-PC into model membranes, researchers can simulate natural membrane environments, facilitating controlled experiments on membrane dynamics and interactions with proteins or other lipids.

Drug Delivery Systems

The compound is also utilized in drug delivery applications , where its ability to form lipid bilayers and vesicles is leveraged. Key aspects include:

- Encapsulation of Therapeutics : 1-P-2-Pyr-PC can encapsulate drugs within lipid vesicles, enhancing their stability and bioavailability during delivery to target sites.

- Targeted Delivery Mechanisms : The unique structural features of 1-P-2-Pyr-PC allow for modifications that can improve targeting specificity for certain cell types or tissues .

Cellular Signaling Studies

Research indicates that 1-P-2-Pyr-PC plays a role in cellular signaling pathways due to its phosphatidylcholine backbone. It has been shown to interact with mitochondrial membranes, providing protective effects against oxidative stress by scavenging free radicals. This interaction is crucial for understanding how membranes influence cellular signaling and stress responses.

Interaction Studies

Studies involving 1-P-2-Pyr-PC focus on its behavior within lipid bilayers and interactions with proteins or other lipids:

- Lateral Diffusion : Investigations have demonstrated that the compound affects the lateral diffusion rates of phospholipids in bilayers, which is critical for understanding membrane dynamics .

- Cluster Formation : In gel-state dipalmitoylphosphatidylcholine bilayers, the pyrene lipids can form clusters, influencing the overall membrane properties and behavior .

Mecanismo De Acción

The mechanism of action of 1-palmitoyl-2-pyrenedecanoylphosphatidylcholine involves its interaction with phospholipase enzymes. Upon hydrolysis by these enzymes, the compound produces 10-pyrenyldecanoic acid, which exhibits fluorescence. This fluorescence can be measured to quantify the activity of the phospholipase enzymes . The compound’s interaction with membranes and its ability to transfer between vesicles also contribute to its utility in membrane studies .

Comparación Con Compuestos Similares

Comparison with Similar Phosphatidylcholine Derivatives

Structural and Functional Differences

Phosphatidylcholines vary in acyl chain length, saturation, and functional groups, influencing their biophysical properties and applications. Below is a comparative analysis:

Table 1: Key Properties of 1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine and Analogues

Biophysical and Biochemical Insights

- Fluorescence Properties: The pyrene group in 1-Palmitoyl-2-pyrenedecanoyl-PC enables excimer fluorescence (emission at ~470 nm), which is absent in non-fluorescent PCs like POPC or DPPC. This allows real-time monitoring of lipid clustering and lateral diffusion .

- Phase Behavior : Unlike saturated DPPC, which forms rigid gel phases at physiological temperatures, the pyrene chain introduces disorder, lowering the phase transition temperature significantly. POPC and other unsaturated PCs remain fluid at lower temperatures due to cis double bonds .

- Membrane Interactions: The bulky pyrene moiety increases molecular surface area in monolayers by ~10–15% compared to straight-chain PCs, altering lipid packing and promoting phase separation in mixed bilayers . In contrast, unsaturated PCs like POPC integrate smoothly into fluid bilayers without clustering .

Limitations and Considerations

- Artifacts in Clustering: The pyrene group’s hydrophobicity can induce non-physiological clustering in gel-phase bilayers, necessitating careful interpretation of fluorescence data .

- Synthetic Complexity : Introducing the pyrene group requires specialized synthesis, increasing cost compared to natural PCs like POPC or DPPC .

Actividad Biológica

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PPDPC) is a fluorescent phospholipid that has been extensively studied for its biological activity and role as a membrane probe. This compound combines a palmitoyl fatty acid with a pyrene moiety, which imparts unique properties that facilitate the study of membrane dynamics and interactions. Its applications span from understanding lipid bilayer behavior to probing membrane permeability and fluidity.

- Chemical Formula : C₅₀H₇₆NO₈P

- Molecular Weight : 850.13 g/mol

- CAS Number : 95864-17-8

- Solubility : Soluble in DMSO, insoluble in water

Biological Activity Overview

PPDPC exhibits several key biological activities, primarily related to its interaction with lipid membranes:

- Membrane Dynamics : PPDPC serves as a valuable tool for studying the fluidity and phase behavior of lipid bilayers. It has been shown to induce phase separation in phosphatidylcholine matrices, which is crucial for understanding membrane organization and function .

- Fluorescence Properties : The pyrene group provides fluorescence characteristics that allow researchers to monitor lipid interactions and phase transitions through techniques such as fluorescence spectroscopy. The excimer-to-monomer fluorescence intensity ratio can indicate changes in lipid packing and organization within membranes .

- Lateral Diffusion : Studies have indicated that PPDPC does not significantly alter the lateral diffusion rates of phospholipids in fluid bilayers, suggesting that its presence does not critically affect the mobility of other lipids within the membrane .

- Interaction with Proteins : PPDPC can serve as a substrate for various phospholipases, facilitating studies on lipid metabolism and signaling pathways. Upon hydrolysis, it generates 10-pyrenyldecanoic acid, which retains fluorescence properties useful for quantifying enzymatic activity .

Case Study 1: Phase Separation Induced by PEG

A study demonstrated that PPDPC embedded in phosphatidylcholine liposomes exhibited temperature-dependent phase separation when exposed to polyethylene glycol (PEG). This finding suggests that osmotic gradients are not necessary for phase segregation; rather, dehydration effects induced by PEG play a significant role .

| Lipid Composition | Phase Behavior | Observations |

|---|---|---|

| DMPC/PPDPC | Phase Separation | Induced by PEG |

| SOPC/PPDPC | No Phase Separation | Stable at high temperatures |

Case Study 2: Membrane Permeabilization

Research utilizing PPDPC has revealed insights into the mechanisms of membrane permeabilization by surfactants like Tween 80. The fluorescent properties of PPDPC allowed for real-time monitoring of changes in membrane integrity during solubilization processes .

Q & A

Q. What structural features of 1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine make it suitable for membrane dynamics studies?

The pyrene moiety at the sn-2 position serves as a fluorescent probe, enabling real-time tracking of lipid lateral diffusion, membrane fusion, and phase separation via fluorescence resonance energy transfer (FRET) or excimer/monomer emission ratio analysis. Its long acyl chain (pyrenedecanoyl) enhances lipid bilayer integration, mimicking native membrane environments .

Q. How can researchers isolate 1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine from complex biological samples?

Use a combination of cold acetone precipitation to remove neutral lipids, followed by thin-layer chromatography (TLC) or normal-phase HPLC with a silica column. Solvent systems like chloroform:methanol:water (65:25:4, v/v) effectively separate phosphatidylcholine species. Validate purity via mass spectrometry (MS) or fluorescence detection .

Q. What are the standard protocols for quantifying phosphatidylcholine derivatives in cell cultures?

Adherent or suspension cells (2 × 10⁶ cells) are homogenized in ice-cold assay buffer, centrifuged to remove debris, and supernatants are analyzed using colorimetric or fluorometric assays. For fluorometric detection, excitation/emission at 535/587 nm is optimal. Always include background controls to correct for endogenous choline interference .

Advanced Research Questions

Q. How to optimize fluorescence quenching assays to study lipid-protein interactions with this compound?

Prepare lipid vesicles containing 1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine and titrate with target proteins. Monitor excimer emission (470 nm) decay upon protein binding. Use a microplate reader with temperature control (25–37°C) and ensure lipid-to-protein molar ratios span 10:1 to 1:10. Normalize data against pyrene-free controls to exclude solvent effects .

Q. What experimental strategies resolve contradictions in lateral diffusion coefficients reported for this lipid in model membranes?

Discrepancies often arise from differences in bilayer composition (e.g., cholesterol content) or measurement techniques (FRET vs. fluorescence recovery after photobleaching). Standardize protocols by:

Q. How to minimize artifactual lysophosphatidylcholine formation during lipid extraction?

Avoid prolonged exposure to acidic or basic conditions, which activate phospholipase A₂. Add 0.005% butylated hydroxytoluene (BHT) to extraction solvents to inhibit oxidation. Perform extractions at 4°C and confirm intact molecular species via MS/MS fragmentation (e.g., m/z 184 for phosphatidylcholine headgroup) .

Q. What advanced MS/MS approaches differentiate 1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine from isobaric contaminants?

Use high-resolution tandem MS with collision-induced dissociation (CID). The pyrenedecanoyl chain produces unique fragment ions (e.g., m/z 253 for pyrene-C10H21⁺). Compare with synthetic standards and apply ion mobility spectrometry to separate co-eluting isomers .

Methodological Troubleshooting

Q. Why do fluorescence signals exceed the dynamic range in pyrene-based assays?

Overly concentrated lipid samples cause self-quenching. Dilute samples in assay buffer (1:10 to 1:100) and re-run. For fluorometric assays, ensure black-walled plates are used to minimize cross-talk between wells .

Q. How to address inconsistent replication in phosphatidylcholine quantification across biological replicates?

Standardize cell lysis by using a Dounce homogenizer with ≥20 strokes and pre-chill all reagents. Include internal standards (e.g., 1,2-dipalmitoyl-d₅-phosphatidylcholine) during extraction to correct for recovery efficiency .

Q. What controls are essential when studying this lipid’s role in cell cycle regulation?

Include:

- Negative control: Cells treated with non-fluorescent phosphatidylcholine (e.g., 1-palmitoyl-2-oleoyl-PC).

- Knockdown control: siRNA targeting phosphatidylcholine-specific phospholipase C.

- Background control: Samples without lipid supplementation to account for endogenous PC effects .

Data Analysis & Validation

Q. How to calculate the molar concentration of 1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine from fluorescence readings?

Generate a standard curve using serial dilutions (0.1–50 µM) of the pure compound. Apply linear regression to the log-transformed fluorescence intensity vs. concentration. For samples, subtract background (assay buffer alone) and interpolate using the curve. Multiply by dilution factors if samples were pre-diluted .

Q. What statistical methods are recommended for analyzing lipid phase transition data?

Fit fluorescence anisotropy vs. temperature curves to a Boltzmann sigmoidal model to determine phase transition midpoint (Tm). Use ANOVA with Tukey’s post-hoc test to compare Tm values across experimental groups. Report confidence intervals (95%) for reproducibility .

Advanced Experimental Design

Q. How to design a study correlating this lipid’s membrane distribution with cellular apoptosis?

- Treat cells with apoptosis inducers (e.g., staurosporine).

- Use confocal microscopy to track pyrene fluorescence localization (e.g., mitochondrial vs. plasma membrane).

- Quantify caspase-3 activity and phosphatidylserine externalization (Annexin V assay) as apoptosis markers.

- Apply multivariate regression to link lipid redistribution to apoptotic thresholds .

Q. What protocols ensure reproducible incorporation of this lipid into asymmetric model membranes?

Use Langmuir-Blodgett deposition to create outer leaflet-enriched layers. Validate asymmetry via fluorescence quenching with membrane-impermeable agents (e.g., sodium dithionite). Maintain a subphase pH of 7.4 and temperature above the lipid’s Tm (e.g., 37°C for pyrene-labeled PC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.